Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18642607
Molecular Formula: C14H25F2N3O2
Molecular Weight: 305.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25F2N3O2 |
|---|---|
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3 |
| Standard InChI Key | JRKYEKVCPLLGPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines a piperidine ring substituted with fluorine atoms at the 3,3-positions, a piperazine group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This configuration imparts both steric bulk and electronic effects, influencing its reactivity and interactions with biological targets. The Boc group enhances solubility in organic solvents, while the fluorine atoms increase metabolic stability and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate |
| SMILES | O=C(OC(C)(C)C)N1C(C(F)(F)C2CNCCN2)CC1 |
| LogP (Predicted) | 1.6 |
| Solubility | 2.78 mg/mL (ESOL) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Data derived from experimental and computational analyses .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the compound’s structure. The -NMR spectrum would show two distinct fluorine signals near -120 ppm, consistent with geminal difluoro groups. High-resolution MS would confirm the molecular ion peak at m/z 305.36.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves multi-step sequences, often starting from tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Key steps include:
-
Oxidation of Alcohol to Ketone:
Dess-Martin periodinane (DMP) oxidizes the 4-hydroxy group to a ketone, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .This step proceeds in dichloromethane under inert conditions, achieving >90% yield .
-
Nucleophilic Substitution with Piperazine:
The ketone intermediate undergoes nucleophilic substitution with piperazine in the presence of a reducing agent like sodium borohydride (NaBH) to install the piperazine moiety .Yields for this step vary between 50–70%, depending on reaction conditions .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | DMP, CHCl, 20°C, N | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 92% |
| 2 | Piperazine, NaBH, EtOH, 3h | Target compound | 65% |
Side Reactions and Optimization
Competing side reactions include over-reduction of the ketone or incomplete substitution. Using excess piperazine (2–3 equiv) and controlled addition of NaBH mitigates these issues . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.
Challenges and Future Directions
Metabolic Stability
Despite favorable LogP values, in vitro assays indicate rapid hepatic clearance (t = 1.2 h in human microsomes) . Structural modifications, such as replacing the Boc group with a pivaloyloxymethyl (POM) prodrug, could enhance bioavailability.
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may improve tissue-specific delivery. Preliminary docking studies suggest affinity for the 5-HT receptor (ΔG = -9.2 kcal/mol), warranting in vivo validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume